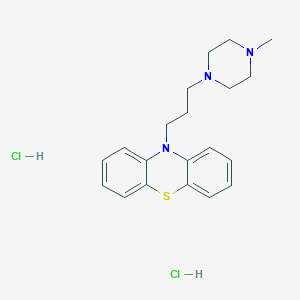

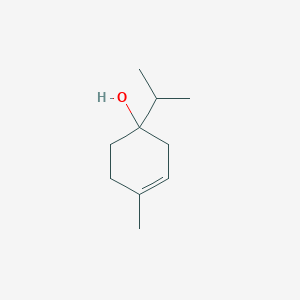

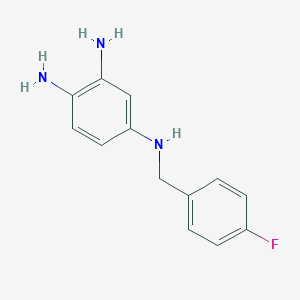

![molecular formula C6H6N4 B026217 1H-ピラゾロ[3,4-b]ピリジン-3-アミン CAS No. 6752-16-5](/img/structure/B26217.png)

1H-ピラゾロ[3,4-b]ピリジン-3-アミン

概要

説明

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives often involves strategies that allow for the introduction of diverse substituents to explore structure-activity relationships. These synthetic approaches are designed to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by its bicyclic framework, which is capable of engaging in multiple types of interactions with biological targets. This enables the compound to act as a versatile pharmacophore in the design of kinase inhibitors, among other roles.

Chemical Reactions and Properties

1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including substitutions, additions, and cyclizations, which are utilized to generate a wide array of derivatives with diverse biological activities. Its chemical properties are influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions.

Physical Properties Analysis

The physical properties of 1H-pyrazolo[3,4-b]pyridin-3-amine, such as solubility, melting point, and crystallinity, are crucial for its application in drug formulation and delivery. These properties can be finely tuned by modifying the compound's structure.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of 1H-pyrazolo[3,4-b]pyridin-3-amine are key factors in its biological activity and interaction with biological targets. The heteroatoms within the rings contribute significantly to its chemical behavior.

References (Sources)

S. Wenglowsky's review on pyrazolo[3,4-b]pyridine kinase inhibitors highlights the versatility of this scaffold in drug design, particularly in kinase inhibition (Wenglowsky, 2013).

The comprehensive review by S. Cherukupalli et al. on the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold discusses the broad range of medicinal properties and the structure-activity relationship studies, which are closely related to the properties of 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives (Cherukupalli et al., 2017).

科学的研究の応用

複素環化合物の合成

1H-ピラゾロ[3,4-b]ピリジン-3-アミン: は、様々な複素環化合物の合成における前駆体として役立ちます。これらの構造は、DNAとRNAの基本成分であるプリン塩基との類似性から重要視されています。 N1、C3、C4、C5、およびC6の位置に様々な置換基を導入できるため、潜在的な生物活性を有する化合物を生成することができます .

医薬品開発

この化合物はプリン塩基と構造的に類似しているため、医薬品開発のための貴重な足場となっています。 この化合物は、不安解消薬など、中枢神経系に影響を与える疾患を含む、幅広い疾患を標的にした薬物の設計に使用されてきました .

生物活性プロファイリング

研究者らは、1H-ピラゾロ[3,4-b]ピリジン-3-アミン誘導体の生物活性を調べてきました。 これらの研究は、抗炎症、抗菌、抗癌作用など、様々な生物活性をスクリーニングすることにより、新しい治療薬を特定することを目的としています .

材料科学への応用

材料科学では、この化合物の誘導体は、特定の電子特性またはフォトン特性を有する新規材料の製造に使用することができます。 これは、この化合物が光やその他のエネルギー形態と相互作用することができる安定な複素環系を形成できるためです .

農業化学

1H-ピラゾロ[3,4-b]ピリジン-3-アミンの化学構造は、農業化学における潜在的な用途についても調査されています。 その誘導体は、新しい殺虫剤または除草剤の基盤となり、作物保護のためのより効果的で環境に優しいソリューションを提供する可能性があります .

分析化学

分析化学では、1H-ピラゾロ[3,4-b]ピリジン-3-アミンの誘導体は、その独特の化学的性質から試薬または指示薬として使用される可能性があります。 それらは、生物学的または化学物質を検出および定量するための新しい方法の開発に役立つ可能性があります .

作用機序

Target of Action

It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these purine bases.

Result of Action

Some related compounds have shown significant inhibitory activity , suggesting that 1H-pyrazolo[3,4-b]pyridin-3-amine might also have similar effects.

Safety and Hazards

将来の方向性

Given the close similarity with the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

特性

IUPAC Name |

2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQTQAFUORQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986904 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6752-16-5 | |

| Record name | 6752-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

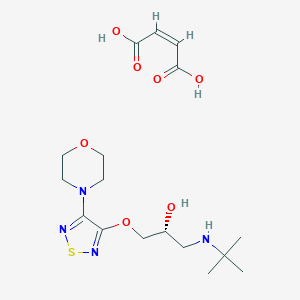

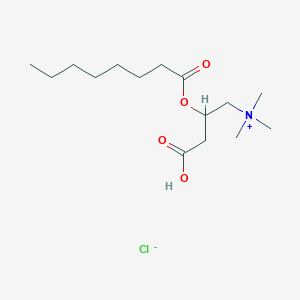

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)